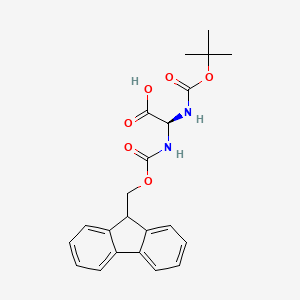

Boc-L-lys(ipr,Z)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

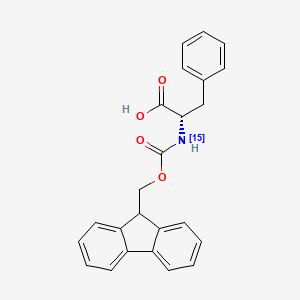

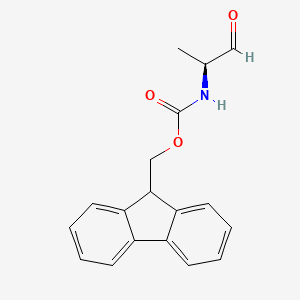

Boc-L-lys(ipr,Z)-OH is a novel synthetic organic compound with a wide range of potential applications in scientific research. The compound was first developed in the early 1990s as part of a research project at the University of California, Los Angeles (UCLA). It has since been used in a variety of fields, including biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

One of the applications of Boc-L-lys(ipr,Z)-OH is in the synthesis of homoarginine-containing opioid peptides. These peptides, synthesized using derivatives of Boc-L-lys-OH, have been evaluated for their biological activities, revealing potential avenues for the design of biologically active peptides with increased resistance to enzymatic degradation (Izdebski et al., 2007).

Advanced Applications in Genetic Engineering

Boc-L-lys(ipr,Z)-OH also finds application in advanced genetic engineering techniques, such as CRISPR-Cas9 mediated genome editing. A notable example is the development of a Cas9 variant, Cas9BOC, which incorporates a lysine derivative, Lys(Boc), allowing for tight regulation of Cas9 activity. This system enables precise control over genome editing processes, promising advancements in therapeutic genome editing and gene drive technologies (Suzuki et al., 2018).

Material Science and Molecular Electronics

In the realm of material science and molecular electronics, Boc-L-lysine derivatives have been utilized to synthesize redox-active peptides. These peptides, containing phenothiazine or ruthenium complexes, highlight the potential of lysine derivatives in creating novel materials for light-harvesting applications and photovoltaic cells. Such developments underscore the versatility of Boc-L-lys(ipr,Z)-OH in synthesizing functional molecules with specific electronic properties (Peek et al., 2009).

Propiedades

IUPAC Name |

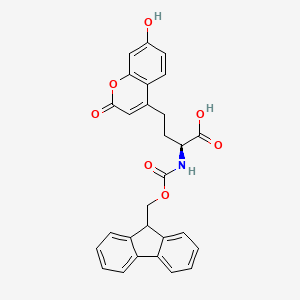

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKUYJJYHUAJP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-lys(ipr,Z)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)